n-Nitrosoproline
Overview
Description
Synthesis Analysis
The formation of NPRO involves the reaction of proline, an amino acid, with nitrite, a common preservative and byproduct of nitric oxide metabolism. Studies have shown that NPRO can directly exhibit mutagenicity when combined with natural sunlight, suggesting a photodynamic action that could contribute to its carcinogenic potential. This interaction results in the formation of mutagenic lesions in DNA, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine, and induces single-strand DNA breaks, implicating both reactive oxygen species and nitric oxide radicals in the process (Arimoto-Kobayashi et al., 2002).
Molecular Structure Analysis
The molecular structure of NPRO allows it to absorb UVA light, particularly around 340 nm, which is close to its absorption maximum. This property is significant for understanding its mutagenic and carcinogenic activities under sunlight exposure. The UVA irradiation of NPRO leads to nitric oxide formation, which, along with reactive oxygen species, mediates DNA strand breaks and mutagenicity. This suggests that the specific molecular structure of NPRO plays a crucial role in its interaction with light and subsequent biological effects (Arimoto-Kobayashi et al., 2002).
Chemical Reactions and Properties
NPRO's chemical properties, particularly its ability to undergo photoactivation and interact with DNA, highlight its potential as a photomutagenic agent. The formation of nitric oxide upon UVA irradiation and its ability to induce mutations and DNA damage underlines the complex chemical reactions NPRO can participate in, especially in the presence of sunlight. These reactions not only include the direct interaction with DNA but also involve the generation of secondary reactive species that contribute to its mutagenic effects.
Physical Properties Analysis
The physical properties of NPRO, such as its absorption of UVA light, underscore its potential environmental and biological impacts. Its stability and reactivity under light exposure are critical for understanding its behavior in biological systems and the environment. The specific absorption spectrum of NPRO enables it to act under sunlight exposure, making it a compound of interest in studies related to UVA-induced carcinogenicity.
Chemical Properties Analysis
The chemical behavior of NPRO, particularly in the presence of UVA light, demonstrates its role in generating reactive species that can damage biological molecules. Its interactions with DNA, resulting in mutations and strand breaks, highlight the importance of understanding the chemical properties of NPRO in relation to its biological effects. The generation of nitric oxide and reactive oxygen species during its photoactivation process is central to its mutagenic and potentially carcinogenic actions.
Scientific Research Applications
Estimating Endogenous Nitrosation
The NPRO test is instrumental in estimating endogenous nitrosation in humans and experimental animals. It has been utilized in clinical and epidemiological studies to explore the role of infection and inflammation in human carcinogenesis (Ohshima & Bartsch, 1999).
Geographical Comparison Studies
The NPRO test is used for geographical comparison studies to investigate if variations in cancer risk correlate with the propensity for endogenous nitrosation (Knight et al., 1991).
Gastric Carcinogenesis
NPRO excretion is a tool for evaluating the nitrosamine hypothesis of gastric carcinogenesis, especially in precancerous conditions (Hall, Kirkham, & Northfield, 1987).
Testing Etiological Hypotheses
The test is used to study whether subjects with precancerous stomach conditions have an elevated potential for endogenous nitrosation (Crespi et al., 1987).
Quantifying Human Exposure to Endogenous NOCs
NPRO tests quantify human exposure to endogenous N-nitroso compounds (NOCs), which are believed to play an etiological role in various human cancers (Bartsch, Ohshima, Pignatelli, & Calmels, 1989).
Metabolic Studies
NPRO may be refractory to normal nitrosamine activating enzymes, making it suitable for human epidemiological studies of endogenous nitrosation (Koepke et al., 1985).
Determining Nitrate Concentration
The NPRO test for in vivo nitrosation is used to determine nitrate concentration in drinking water and urine (Mirvish et al., 1992).
Suitability as a Nitrosatable Substrate
Proline is considered a suitable nitrosatable substrate for tests of endogenous nitrosation reactions in animals and human subjects (Chu & Magee, 1981).
Exploring the Index of Endogenous Nitrosation
NPRO is used as an index of endogenous nitrosation in various pathways, though it may not be universally indicative (Tannenbaum, 1987).
Potential Carcinogenic Risks from UVA Irradiation
NPRO combined with sunlight can induce mutations, DNA strand cleavage, and nitric oxide formation, potentially increasing carcinogenic risk from UVA irradiation (Arimoto-Kobayashi et al., 2002).
Safety And Hazards
Future Directions
There is ongoing research to develop structure-activity relationships for N-nitrosamine activity, which includes n-Nitrosoproline . The goal is to improve risk assessment of N-nitrosamines by first establishing the dominant reaction mechanism prior to retrieving an appropriate set of close analogs for use in read-across exercises .
properties
IUPAC Name |
(2S)-1-nitrosopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021061 | |
Record name | N-Nitrosoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Toronto Research Chemicals MSDS] | |
Record name | N-Nitrosoproline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21352 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
n-Nitrosoproline | |
CAS RN |
7519-36-0 | |
Record name | N-Nitroso-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7519-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosoproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-nitrosopyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSOPROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8MI03SGY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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